

3,6-Dioxa-1,8-octanedithiol molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3,6-Dioxa-1,8-octanedithiol**

Cat. No.: **B088884**

[Get Quote](#)

An In-depth Technical Guide to **3,6-Dioxa-1,8-octanedithiol**

For professionals in research, scientific, and drug development fields, this document provides a comprehensive technical overview of **3,6-Dioxa-1,8-octanedithiol** (DODT).

Core Chemical and Physical Properties

3,6-Dioxa-1,8-octanedithiol, also known by synonyms such as 2,2'-(Ethylenedioxy)diethanethiol and 1,2-Bis(2-mercptoethoxy)ethane, is a versatile dithiol monomer.^{[1][2]} Its utility in various chemical and biochemical applications stems from the reactivity of its two terminal thiol groups.

Quantitative Data Summary

The following table summarizes the key quantitative properties of **3,6-Dioxa-1,8-octanedithiol**.

Property	Value
Molecular Weight	182.30 g/mol
Chemical Formula	C ₆ H ₁₄ O ₂ S ₂ [3] [4]
CAS Number	14970-87-7 [3] [4]
Boiling Point	225 °C [5] [6]
Density	1.12 g/mL at 25 °C [5] [6]
Refractive Index	1.509 (at 20 °C) [5] [6]
Flash Point	132 - 136 °C [1] [6]
Vapor Pressure	0.39 Pa at 20 °C [5] [6]
Water Solubility	11.4 - 15 g/L at ~20-25 °C [6] [7]
pKa ₁	8.7 ± 0.2 [5]
pKa ₂	9.6 ± 0.2 [5]

Applications in Research and Development

DODT has found application in several areas of chemical and biomedical research:

- Peptide Synthesis: It is utilized as a less odorous scavenger in Fmoc-based solid-phase peptide synthesis to protect against side reactions, particularly the alkylation of methionine residues during acidic cleavage from the solid support.[\[3\]](#)[\[5\]](#)[\[8\]](#)[\[9\]](#)
- Polymer Chemistry: The molecule undergoes Radical Ring-opening Redox Polymerization (R3P), a process that allows for the synthesis of poly(disulfide)s under ambient conditions.[\[5\]](#)[\[10\]](#) These polymers have potential applications in the biomedical field as bio-reducible scaffolds and for drug delivery.
- Biochemical Research: It serves as a model compound for studying the active sites of thioredoxins.[\[5\]](#)
- Industrial Applications: DODT is also used as an epoxy resin curing agent and a metal detoxifier.[\[8\]](#)

Experimental Protocols

Radical Ring-opening Redox Polymerization (R3P) of DODT

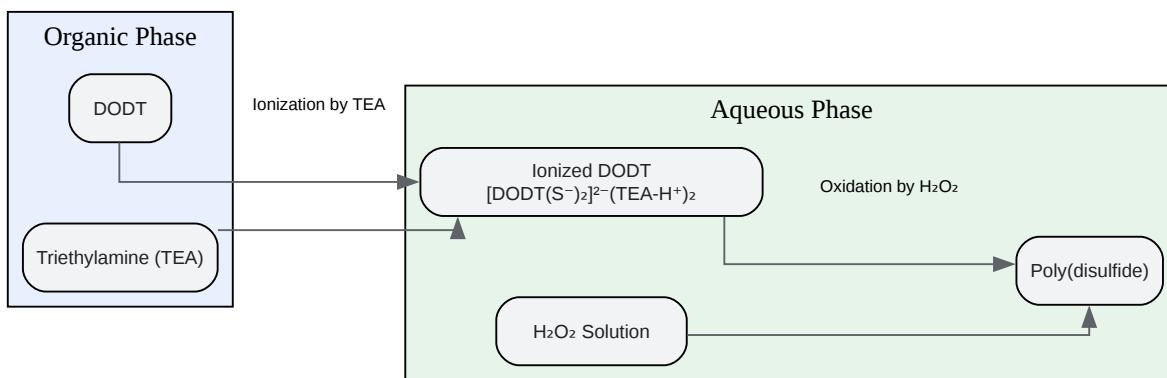
A study by investigating the mechanism of the R3P of **3,6-Dioxa-1,8-octanedithiol** provides a detailed experimental protocol.[10] The polymerization is a two-phase system involving an organic phase (DODT and triethylamine - TEA) and an aqueous phase (H_2O/H_2O_2).

Materials:

- **3,6-Dioxa-1,8-octanedithiol** (DODT)
- Triethylamine (TEA)
- Hydrogen peroxide (H_2O_2), 3% aqueous solution
- Deuterated water (D_2O) for NMR studies
- Deuterated chloroform ($CDCl_3$) for NMR studies

Procedure for Two-Phase Model Reaction:

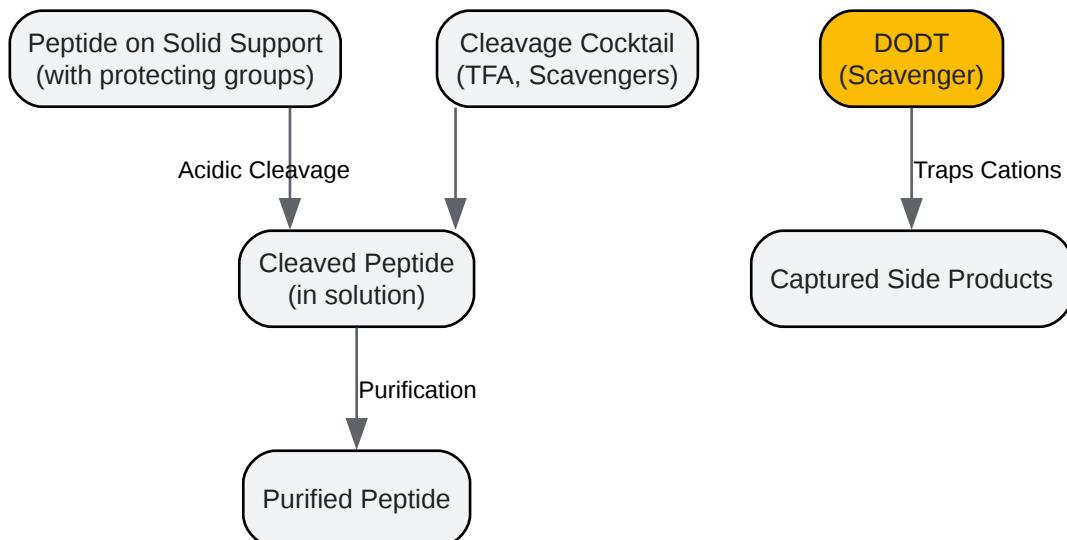
- In a small glass vial, mix 0.50 mL (3.06 mmol) of DODT with 1.00 mL of D_2O . After several minutes, a sample of the D_2O layer is removed for 1H -NMR analysis.
- In a separate vial, mix 0.50 mL (3.06 mmol) of DODT, 1.00 mL (7.17 mmol) of triethylamine, and 1.00 mL of D_2O . After several minutes, a sample of the D_2O layer is taken for 1H -NMR analysis.
- In a third vial, 0.50 mL (3.06 mmol) of DODT, 1.00 mL (7.17 mmol) of triethylamine, and 1.00 mL of 3% aqueous H_2O_2 (0.88 mmol) are mixed. A sample of the organic layer is immediately taken and dissolved in $CDCl_3$ for analysis.


Key Findings from the Study:

- The formation of high molecular weight polymers requires a 1:2 molar ratio of DODT to TEA and DODT to H_2O_2 .[10]

- $^1\text{H-NMR}$ spectroscopy and mass spectrometry demonstrated that DODT is ionized by two TEA molecules (one for each thiol group), which facilitates its transfer into the aqueous phase for polymerization.[10]

Visualizations


Experimental Workflow for R3P of DODT

[Click to download full resolution via product page](#)

Caption: Workflow of the two-phase Radical Ring-opening Redox Polymerization (R3P) of DODT.

Application of DODT in Solid-Phase Peptide Synthesis

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. 3,6-Dioxa-1,8-octanedithiol 97.0+%, TCI America™ | Fisher Scientific fishersci.ca
- 3. agscientific.com [agscientific.com]
- 4. 3,6-Dioxa-1,8-octanedithiol 97.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific fishersci.com
- 5. 3,6-DIOXA-1,8-OCTANEDITHIOL | 14970-87-7 chemicalbook.com
- 6. 3,6-DIOXA-1,8-OCTANEDITHIOL One Chongqing Chemdad Co. , Ltd chemdad.com
- 7. chemicalbook.com [chemicalbook.com]
- 8. innospk.com [innospk.com]
- 9. An important side reaction using the thiol, 3,6-dioxa-1,8-octanedithiol (DODT), in 9-fluorenylmethoxycarbonyl-based solid phase peptide synthesis - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](http://pubmed.ncbi.nlm.nih.gov)

- 10. Green Polymer Chemistry: Investigating the Mechanism of Radical Ring-Opening Redox Polymerization (R3P) of 3,6-Dioxa-1,8-octanedithiol (DODT) [mdpi.com]
- To cite this document: BenchChem. [3,6-Dioxa-1,8-octanedithiol molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b088884#3-6-dioxa-1-8-octanedithiol-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com